5-Fluoro-6-nitrobenzo[d][1,3]dioxole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-nitrobenzo[d][1,3]dioxole typically involves the nitration of 5-fluoro-1,3-benzodioxole. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents . The reaction is carried out under controlled temperatures to ensure the selective nitration at the desired position on the benzodioxole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing safety measures to handle the hazardous chemicals involved .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-nitrobenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Reduction: 5-Fluoro-6-aminobenzo[d][1,3]dioxole.
Substitution: Various substituted benzo[d][1,3]dioxole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-6-nitrobenzo[d][1,3]dioxole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-nitrobenzo[d][1,3]dioxole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-1,3-benzodioxole
- 6-Nitro-1,3-benzodioxole
- 5-Chloro-6-nitrobenzo[d][1,3]dioxole
Uniqueness
5-Fluoro-6-nitrobenzo[d][1,3]dioxole is unique due to the presence of both fluorine and nitro groups on the benzodioxole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-fluoro-6-nitro-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO4/c8-4-1-6-7(13-3-12-6)2-5(4)9(10)11/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBIFECVIJIGQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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